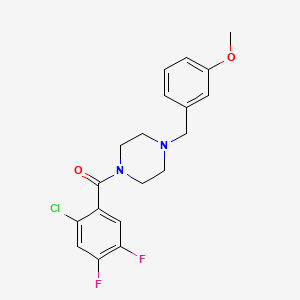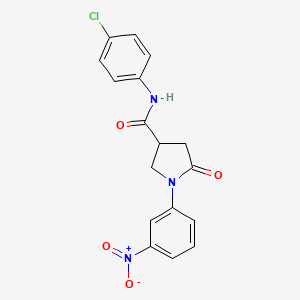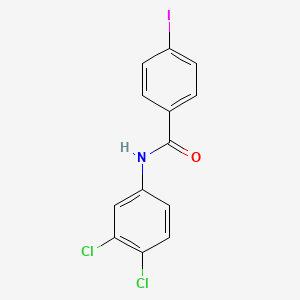![molecular formula C23H23NO B4933483 N-[3-(benzyloxy)benzyl]-5-indanamine](/img/structure/B4933483.png)
N-[3-(benzyloxy)benzyl]-5-indanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(benzyloxy)benzyl]-5-indanamine, also known as 5-IBN or 5-I, is a chemical compound that belongs to the class of indanes. It has been used in scientific research for its potential therapeutic properties. In
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)benzyl]-5-indanamine is not fully understood. However, it has been suggested that it acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). This dual action may contribute to its potential therapeutic effects in treating depression, anxiety, and addiction.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)benzyl]-5-indanamine has been shown to increase the levels of serotonin and dopamine in the brain. Serotonin is a neurotransmitter that plays a role in regulating mood, while dopamine is a neurotransmitter that plays a role in reward and motivation. By increasing the levels of these neurotransmitters, N-[3-(benzyloxy)benzyl]-5-indanamine may have a positive effect on mood and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(benzyloxy)benzyl]-5-indanamine in lab experiments is its potential therapeutic properties. It may be a useful tool in studying the mechanisms underlying neurodegenerative diseases, depression, anxiety, and addiction. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of N-[3-(benzyloxy)benzyl]-5-indanamine. One direction is to further investigate its potential therapeutic properties in treating neurodegenerative diseases, depression, anxiety, and addiction. Another direction is to study its mechanism of action in more detail, which may provide insights into the development of new drugs for these conditions. Additionally, the synthesis of analogs of N-[3-(benzyloxy)benzyl]-5-indanamine may lead to the discovery of compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of N-[3-(benzyloxy)benzyl]-5-indanamine involves the reaction of 3-(benzyloxy)benzyl chloride with 5-indanone in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using a recrystallization technique.
Scientific Research Applications
N-[3-(benzyloxy)benzyl]-5-indanamine has been studied for its potential therapeutic properties in several scientific research studies. It has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in treating depression, anxiety, and addiction.
properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-2-6-18(7-3-1)17-25-23-11-4-8-19(14-23)16-24-22-13-12-20-9-5-10-21(20)15-22/h1-4,6-8,11-15,24H,5,9-10,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXCBUQUXVGTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4933401.png)


![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
![4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methyl-1H-indole](/img/structure/B4933434.png)
![N-benzyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4933441.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4933454.png)
![N-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4933461.png)

![butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4933480.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4933482.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4933485.png)
